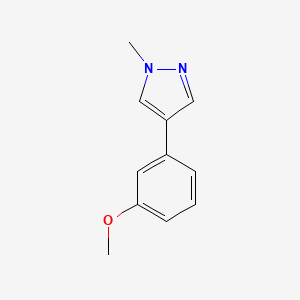

4-(3-Methoxyphenyl)-1-methyl-1H-pyrazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H12N2O |

|---|---|

Molecular Weight |

188.23 g/mol |

IUPAC Name |

4-(3-methoxyphenyl)-1-methylpyrazole |

InChI |

InChI=1S/C11H12N2O/c1-13-8-10(7-12-13)9-4-3-5-11(6-9)14-2/h3-8H,1-2H3 |

InChI Key |

SKHODVDGLFIWOH-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C=N1)C2=CC(=CC=C2)OC |

Origin of Product |

United States |

The Enduring Significance of the Pyrazole Heterocycle in Chemical Sciences

The pyrazole (B372694) ring system is a versatile building block in organic synthesis and medicinal chemistry. mdpi.comnih.gov Its importance stems from its ability to engage in various chemical transformations and its capacity to act as a bioisostere for other aromatic rings, thereby modulating the physicochemical and pharmacological properties of molecules. mdpi.com Pyrazole derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, making them crucial pharmacophores in drug discovery and development. nih.gov

Numerous therapeutic agents across different disease areas incorporate the pyrazole core, underscoring its clinical relevance. This widespread utility has spurred continuous research into novel synthetic methodologies for accessing structurally diverse pyrazole-containing molecules. nih.gov The inherent stability of the pyrazole ring, coupled with the potential for functionalization at multiple positions, allows for the fine-tuning of molecular properties to achieve desired biological effects or material characteristics.

An Overview of 4 3 Methoxyphenyl 1 Methyl 1h Pyrazole: Charting the Research Landscape

The research landscape for 4-(3-Methoxyphenyl)-1-methyl-1H-pyrazole is situated within the broader context of investigations into 4-aryl-1-methyl-1H-pyrazoles. This class of compounds has attracted attention for its potential applications in medicinal chemistry and materials science. While specific, in-depth studies focusing exclusively on this compound are not extensively documented in publicly available literature, the research on analogous structures provides a valuable framework for understanding its potential significance.

The synthesis of related 1,4-disubstituted pyrazoles often involves multi-step sequences, starting from readily available precursors. Characterization of these compounds typically relies on a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), to confirm their chemical structure and purity. For instance, the ¹H NMR spectra of such compounds would be expected to show characteristic signals for the methyl and methoxy (B1213986) protons, as well as distinct aromatic proton resonances.

Table 1: General Spectroscopic Data for Related 4-Aryl-1-methyl-1H-pyrazoles

| Spectroscopic Technique | Characteristic Features |

| ¹H NMR | Signals for the N-methyl group (typically a singlet around 3.8-4.0 ppm), methoxy group (a singlet around 3.8 ppm), and distinct multiplets for the aromatic protons on both the phenyl and pyrazole (B372694) rings. |

| ¹³C NMR | Resonances for the N-methyl and methoxy carbons, as well as signals corresponding to the quaternary and protonated carbons of the aromatic rings. |

| IR Spectroscopy | Characteristic absorption bands for C-H stretching of the aromatic and methyl groups, C=C and C=N stretching of the pyrazole ring, and C-O stretching of the methoxy group. |

| Mass Spectrometry | A molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns. |

Note: The data in this table is generalized based on structurally similar compounds and is intended to be illustrative. Specific data for this compound is not available in the searched literature.

The Scope and Objectives of Academic Inquiry for 4 3 Methoxyphenyl 1 Methyl 1h Pyrazole

Established Synthetic Routes to the 1H-Pyrazole Core

The construction of the pyrazole (B372694) ring is a well-documented process with several reliable strategies. The most common methods involve the reaction of a C3 unit with a N-N unit, typically a hydrazine (B178648) derivative.

Cyclocondensation Approaches for Pyrazole Ring Formation

Cyclocondensation reactions are the most traditional and widely used methods for pyrazole synthesis. These reactions involve the formation of the five-membered ring by condensing a binucleophilic hydrazine with a 1,3-dielectrophilic species.

The classic Knorr pyrazole synthesis, for instance, involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines. beilstein-journals.orgnih.gov This method is one of the simplest and most general approaches for pyrazole preparation. thieme-connect.com The reaction proceeds by initial condensation of the hydrazine with one of the carbonyl groups, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring.

Another significant cyclocondensation approach utilizes α,β-unsaturated carbonyl compounds, such as ketones and aldehydes, as the 1,3-dielectrophile. mdpi.comnih.gov The reaction with hydrazine derivatives typically proceeds via a Michael addition, followed by cyclization and elimination to yield the pyrazole. Often, this reaction first produces a pyrazoline intermediate, which must then be oxidized to the corresponding pyrazole. mdpi.comnih.gov α,β-Acetylenic ketones can also be employed, though these reactions may yield a mixture of regioisomers. mdpi.com

The choice of reaction conditions and catalysts can be crucial. For example, copper-catalyzed condensation reactions have been developed to provide pyrazoles under acid-free conditions at room temperature. organic-chemistry.org

Multi-Component Reaction Strategies in Pyrazole Synthesis

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency, atom economy, and ability to generate molecular complexity in a single step. beilstein-journals.orgmdpi.com Several MCRs have been developed for the synthesis of diverse pyrazole derivatives. rsc.orgacs.org

These strategies often involve the in situ generation of the key 1,3-dielectrophilic intermediate. For example, 1,3-dicarbonyl compounds can be generated in place from enolates and carboxylic acid chlorides and then immediately reacted with a hydrazine in a one-pot process. beilstein-journals.org Three-component reactions involving aldehydes, β-ketoesters, and hydrazines are also common for generating highly substituted pyrazoles. beilstein-journals.org Some MCRs can even involve four or five components to create complex fused heterocyclic systems, such as pyrano[2,3-c]pyrazoles. mdpi.com The use of catalysts like Yb(PFO)3 or piperidine, and unconventional conditions like microwave irradiation or solvent-free reactions, can further enhance the efficiency of these MCRs. beilstein-journals.orgmdpi.com

Regioselective Synthesis of Substituted Pyrazoles

A significant challenge in the synthesis of unsymmetrically substituted pyrazoles is controlling the regioselectivity. When an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine like methylhydrazine, two different regioisomers can be formed. thieme-connect.com This often necessitates difficult separation processes and results in lower yields of the desired product. thieme-connect.com

To address this, various strategies for regioselective synthesis have been developed. The choice of solvent can have a profound impact; aprotic solvents with strong dipole moments, such as N,N-dimethylacetamide (DMAc), have been shown to provide much higher regioselectivity compared to traditional protic solvents like ethanol. thieme-connect.com Another approach involves the 1,3-dipolar cycloaddition of diazo compounds (generated in situ from N-tosylhydrazones) with alkynes or alkyne surrogates, which can offer complete regioselectivity. organic-chemistry.orgthieme.de Base-mediated reactions of hydrazones with nitroolefins have also been reported to exhibit reversed and exclusive 1,3,4-regioselectivity. organic-chemistry.org These advanced methods provide reliable access to specific pyrazole isomers, which is crucial for their application in medicinal chemistry and materials science.

Specific Synthesis of this compound and its Precursors

The synthesis of 4-aryl-pyrazoles, such as this compound, is rarely achieved by direct cyclocondensation methods. Instead, a more common and efficient strategy involves the post-functionalization of a pre-formed pyrazole ring. The Suzuki-Miyaura cross-coupling reaction is a particularly powerful and widely used method for this purpose, allowing for the formation of a C-C bond between the pyrazole C4 position and the aryl group. ccspublishing.org.cnnih.gov

This approach requires two key precursors: a halogenated pyrazole and a corresponding boronic acid or ester.

Key Starting Materials and Intermediate Compounds

The primary intermediates for the synthesis of this compound via Suzuki coupling are:

4-Halo-1-methyl-1H-pyrazole: The halogen at the 4-position serves as the leaving group in the palladium-catalyzed coupling reaction. Both 4-iodo-1-methyl-1H-pyrazole and 4-bromo-1-methyl-1H-pyrazole are suitable substrates. nih.govnih.gov 4-Iodo-1-methyl-1H-pyrazole is a versatile building block that readily participates in various cross-coupling reactions. nbinno.com These halogenated pyrazoles can be synthesized from the parent 1-methyl-pyrazole through electrophilic halogenation using reagents like N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS), or by direct iodination with iodine. researchgate.net Alternatively, one can start with a 4-halopyrazole and then perform N-methylation using a reagent like methyl iodide. chemicalbook.com

(3-Methoxyphenyl)boronic acid: This commercially available organoboron compound serves as the source of the 3-methoxyphenyl (B12655295) group. It is a stable, easy-to-handle solid that is highly effective in Suzuki-Miyaura reactions.

The synthesis of the initial pyrazole ring itself would start from simpler precursors as described in section 2.1. For instance, a 1,3-dicarbonyl compound could be reacted with methylhydrazine to form the 1-methyl-1H-pyrazole core, which is then halogenated. nih.gov

| Precursor/Intermediate | Role in Synthesis | Typical Starting Materials for its Synthesis |

| 4-Iodo-1-methyl-1H-pyrazole | Halogenated pyrazole for cross-coupling | 1-Methyl-1H-pyrazole, N-Iodosuccinimide (NIS) or Iodine |

| 4-Bromo-1-methyl-1H-pyrazole | Halogenated pyrazole for cross-coupling | 1-Methyl-1H-pyrazole, N-Bromosuccinimide (NBS) |

| (3-Methoxyphenyl)boronic acid | Aryl source for cross-coupling | Commercially available |

| 1-Methylhydrazine | N-N unit for pyrazole core formation | Commercially available |

| 1,3-Dicarbonyl Compounds | C3 unit for pyrazole core formation | Esters, ketones |

Optimized Reaction Conditions and Parameters

The success of the Suzuki-Miyaura coupling reaction is highly dependent on the reaction conditions. Optimization of the catalyst, ligand, base, and solvent is crucial for achieving high yields. chemistryviews.orgresearchgate.net

Catalyst and Ligand: Palladium catalysts are universally employed for this transformation. Common choices include palladium(II) acetate (B1210297) (Pd(OAc)2) or precatalysts like XPhos Pd G2. rsc.org The choice of phosphine (B1218219) ligand is critical. Bulky, electron-rich ligands such as XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) are often highly effective for the coupling of heteroaryl halides, leading to good to very good yields. nih.gov

Base: A base is required to activate the boronic acid. Inorganic bases are typically used, with potassium carbonate (K2CO3), sodium carbonate (Na2CO3), and potassium phosphate (B84403) (K3PO4) being common and effective choices. nih.govresearchgate.net

Solvent: The reaction is often performed in a mixture of an organic solvent and water. A popular solvent system is a mixture of 1,4-dioxane (B91453) and water. nih.govresearchgate.net Other solvents like ethanol/water mixtures under microwave irradiation have also been shown to be effective. nih.gov

Temperature and Reaction Time: Reactions are typically heated, often to around 100 °C, for several hours to ensure completion. nih.gov Microwave-assisted synthesis has been shown to significantly reduce reaction times, often from hours to minutes, while maintaining high yields. ccspublishing.org.cn

A representative set of optimized conditions for the Suzuki coupling to form 4-aryl pyrazoles is summarized in the table below.

| Parameter | Condition | Purpose |

| Catalyst | Palladium Precatalyst (e.g., XPhos Pd G2) | Facilitates the catalytic cycle (oxidative addition, transmetalation, reductive elimination) |

| Ligand | Buchwald Ligand (e.g., XPhos) | Stabilizes the palladium center and promotes key steps in the catalytic cycle |

| Base | K3PO4 or Na2CO3 | Activates the boronic acid for transmetalation |

| Solvent | 1,4-Dioxane / Water | Solubilizes reactants and facilitates the reaction |

| Temperature | 90-110 °C (Conventional) or Microwave | Provides energy to overcome the activation barrier |

| Atmosphere | Inert (e.g., Argon or Nitrogen) | Prevents degradation of the catalyst and reactants |

By employing these optimized conditions, the Suzuki-Miyaura cross-coupling of 4-iodo-1-methyl-1H-pyrazole with (3-methoxyphenyl)boronic acid provides an efficient and high-yielding route to the target compound, this compound.

Green Chemistry Approaches in this compound Synthesis

While specific green chemistry protocols for the synthesis of this compound are not extensively documented, the broader field of pyrazole synthesis offers several environmentally benign strategies that could be adapted. These methods focus on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency.

One prominent green approach is the use of microwave-assisted synthesis . This technique can significantly accelerate reaction rates, often leading to higher yields and cleaner reaction profiles in shorter time frames compared to conventional heating methods. For the synthesis of pyrazole derivatives, microwave irradiation has been successfully employed in condensation reactions, which are central to forming the pyrazole core.

Another key green strategy is the development of solvent-free reactions or the use of greener solvents . Traditional organic syntheses often rely on volatile and toxic organic solvents. Shifting to solvent-free conditions or employing environmentally friendly solvents like water or ionic liquids can drastically reduce the environmental impact of a synthetic process.

Table 1: Potential Green Chemistry Approaches for Pyrazole Synthesis

| Green Chemistry Principle | Application in Pyrazole Synthesis | Potential Advantage for this compound Synthesis |

|---|---|---|

| Alternative Energy Sources | Microwave-assisted organic synthesis (MAOS) to accelerate reactions. | Reduced reaction times and potentially higher yields. |

| Safer Solvents and Auxiliaries | Use of water, ethanol, or ionic liquids as reaction media; solvent-free conditions. | Minimized use and disposal of hazardous volatile organic compounds (VOCs). |

| Atom Economy | Multicomponent reactions (MCRs) to construct the pyrazole ring in a single step. | Increased efficiency and reduced waste by incorporating all starting materials into the final product. |

| Catalysis | Employment of reusable solid-supported catalysts or nanocatalysts. | Simplified product purification and reduced catalyst waste. |

Mechanistic Investigations of this compound Formation

Understanding the reaction mechanisms involved in the formation of this compound is crucial for optimizing reaction conditions and improving yields. The construction of the 4-aryl-1-methyl-pyrazole scaffold can be approached through several established synthetic strategies, with the Suzuki-Miyaura cross-coupling reaction being a prominent and versatile method.

A plausible and widely utilized method for the synthesis of 4-arylpyrazoles involves the Suzuki-Miyaura cross-coupling reaction . This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate.

For the synthesis of this compound, this would typically involve the coupling of 4-bromo-1-methyl-1H-pyrazole or 4-iodo-1-methyl-1H-pyrazole with (3-methoxyphenyl)boronic acid . The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through a series of well-defined steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the 4-halo-1-methyl-1H-pyrazole, inserting itself into the carbon-halogen bond to form a Pd(II) intermediate.

Transmetalation: The organoboron compound, activated by a base, transfers its organic group (the 3-methoxyphenyl group) to the palladium center, displacing the halide.

Reductive Elimination: The two organic ligands on the palladium complex (the pyrazole and the 3-methoxyphenyl group) couple and are eliminated from the metal center, forming the desired this compound and regenerating the Pd(0) catalyst.

Table 2: Key Intermediates in the Proposed Suzuki-Miyaura Synthesis

| Step | Intermediate | Description |

|---|---|---|

| 1. Oxidative Addition | 4-(1-methyl-1H-pyrazolyl)palladium(II) halide | A square planar palladium(II) complex formed by the insertion of Pd(0) into the C-X bond of the pyrazole. |

| 2. Transmetalation | [4-(1-methyl-1H-pyrazolyl)][(3-methoxyphenyl)]palladium(II) | A palladium(II) complex where the halide has been replaced by the 3-methoxyphenyl group from the boronic acid. |

| 3. Reductive Elimination | This compound | The final product is formed, and the Pd(0) catalyst is regenerated to re-enter the catalytic cycle. |

Alternative synthetic routes to the pyrazole core itself, such as the condensation of a 1,3-dicarbonyl compound with methylhydrazine, also have well-studied mechanisms involving initial nucleophilic attack, cyclization, and subsequent dehydration to form the aromatic pyrazole ring. The regioselectivity of this condensation can be influenced by the nature of the substituents on the dicarbonyl compound and the reaction conditions.

For the specific target molecule, this compound, there are no stereocenters present in the final structure. The pyrazole ring is aromatic and planar, and the methoxyphenyl group can rotate freely around the single bond connecting it to the pyrazole ring. Therefore, the synthesis of this particular compound does not involve the creation of chiral centers or diastereomers.

However, in the broader context of pyrazole synthesis, stereochemical considerations can be highly relevant, particularly when the substituents on the pyrazole ring or the synthetic intermediates possess chiral centers. For instance, in the synthesis of more complex pyrazole derivatives, asymmetric catalysis can be employed to control the stereochemistry of newly formed chiral centers. This is especially pertinent in the synthesis of pyrazolines, the non-aromatic precursors to pyrazoles, where the C4 and C5 positions can be stereogenic.

While not directly applicable to the synthesis of this compound, it is a crucial aspect in the synthesis of many biologically active pyrazole-containing compounds where specific stereoisomers exhibit desired therapeutic effects.

Electrophilic Aromatic Substitution Reactions on the Pyrazole Ring and Phenyl Moiety

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. masterorganicchemistry.com In this compound, two aromatic systems are available for electrophilic attack: the pyrazole ring and the phenyl ring. The regioselectivity and rate of these reactions are determined by the directing effects of the existing substituents on each ring. ijrar.org

Pyrazole Ring Reactivity: The pyrazole ring itself is susceptible to electrophilic attack, typically at the C4 position, which is the most electron-rich site in 1-substituted pyrazoles. quora.com However, in the title compound, the C4 position is already substituted. Therefore, electrophilic substitution on the pyrazole ring would target the C5 or C3 positions. The presence of the 1-methyl group and the 4-aryl group modifies the electron density of the ring. Studies on analogous 1-aryl-3-trifluoromethyl-1H-pyrazoles have shown that iodination using elemental iodine mediated by ceric ammonium (B1175870) nitrate (B79036) (CAN) occurs selectively at the C4 position. nih.gov For the title compound, where C4 is blocked, substitution would be directed to C5, which is activated by the adjacent "pyrrole-like" nitrogen at position 1.

Phenyl Moiety Reactivity: The phenyl ring is substituted with a methoxy group (-OCH₃) and the 1-methyl-1H-pyrazol-4-yl group.

Methoxy Group Effect: The -OCH₃ group is a strong activating group and directs electrophiles to the ortho and para positions (C2', C4', and C6') relative to itself. lkouniv.ac.in

Pyrazole Ring Effect: The pyrazole ring generally acts as an electron-withdrawing, deactivating group, directing incoming electrophiles to the meta position relative to its point of attachment.

The outcome of an electrophilic attack on the phenyl ring is determined by the combination of these effects. The powerful activating effect of the methoxy group dominates, directing substitution to the positions ortho and para to it. Therefore, the most likely positions for electrophilic substitution on the phenyl ring are C2', C4', and C6'. Research on similar 1-arylpyrazoles has shown that under certain conditions, electrophilic attack can occur on the methoxyphenyl substituent. For instance, iodination of 1-(4-methoxyphenyl)-3-trifluoromethylpyrazole yielded a minor product where iodine attacked the position ortho to the methoxy group. nih.govrsc.org

| Ring System | Most Probable Position(s) of Attack | Controlling Factors |

|---|---|---|

| Pyrazole Ring | C5 | Activation by N1 ("pyrrole-like" nitrogen) |

| Phenyl Moiety | C2', C4', C6' | Dominant ortho-, para-directing effect of the methoxy group |

Nucleophilic Reactions and Functional Group Transformations

While the electron-rich nature of the pyrazole and methoxy-substituted phenyl rings makes them more susceptible to electrophilic attack, nucleophilic reactions can occur, particularly when strong electron-withdrawing groups are introduced onto the rings.

Nucleophilic Aromatic Substitution: Vicarious Nucleophilic Substitution (VNS) of hydrogen is a known reaction for electron-deficient aromatic systems. For instance, nitropyrazoles react with carbanions to afford products of VNS, typically at the C5 position. researchgate.net If this compound were to be nitrated on the pyrazole ring, the resulting nitro-derivative could potentially undergo VNS reactions. epa.gov

Functional Group Transformations: The inherent functional groups of the molecule can be chemically modified.

Demethylation: The methoxy group on the phenyl ring can be cleaved to yield the corresponding phenol (B47542) derivative using reagents like boron tribromide (BBr₃) or pyridine (B92270) hydrochloride. mdpi.com This transformation can be useful for further functionalization or for modulating the compound's biological properties. rsc.org

Transformations of Substituents: Functional groups introduced via electrophilic or other reactions can be further manipulated. For example, a nitro group could be reduced to an amine, which could then participate in a wide range of reactions, such as diazotization or amide formation. Reductive amination sequences involving pyrazolyl amines are also well-established. mdpi.com

| Reaction Type | Target Functional Group | Potential Reagent(s) | Product Functional Group | Reference Reaction |

|---|---|---|---|---|

| Ether Cleavage | 3-Methoxy (-OCH₃) | BBr₃, Pyridine HCl | 3-Hydroxy (-OH) | Demethylation of methoxyarenes mdpi.comrsc.org |

| Nitro Group Reduction | -NO₂ (on either ring) | Fe/HCl, H₂/Pd-C | -NH₂ (Amine) | Reduction of dinitropyrazoles rsc.org |

| Reductive Amination | -NH₂ (on pyrazole ring) | Aldehyde, then NaBH₄ | -NH-CH₂-Ar (Substituted Amine) | Reaction of pyrazol-5-amine mdpi.com |

Oxidation and Reduction Pathways of the Pyrazole Scaffold

The pyrazole scaffold and its substituents can undergo both oxidation and reduction reactions under appropriate conditions.

Oxidation: The pyrazole ring is generally stable to oxidation. However, the methoxyphenyl moiety is more susceptible. Phenolic ethers can be oxidized, and studies on related 4-hydroxy-3-methoxyphenyl compounds show they can be electrochemically oxidized to form quinone species. researchgate.net While the title compound lacks the free hydroxyl group, strong oxidizing agents could potentially lead to oxidative degradation of the methoxyphenyl ring. rsc.org

Reduction: The aromaticity of the pyrazole and phenyl rings makes them resistant to reduction under standard catalytic hydrogenation conditions that would, for example, reduce a simple alkene. However, if the rings are substituted with electron-withdrawing groups like nitro groups, these can be readily reduced. The iron-catalyzed reduction of dinitropyrazoles using hydrazine hydrate (B1144303) is an efficient method to produce pyrazole-3,5-diamines. rsc.org Similarly, a nitro group on the phenyl ring could be selectively reduced to an amine. More forceful reduction conditions, such as Birch reduction, could potentially reduce the phenyl ring, but this would likely be non-selective and could affect the pyrazole ring as well.

Cyclization and Rearrangement Reactions Involving the Pyrazole Moiety

The pyrazole ring can be a key component in the synthesis of more complex, fused heterocyclic systems. These reactions often involve substituents on the pyrazole ring that can participate in intramolecular cyclization.

For the title compound to participate in such reactions, it would first need to be functionalized, for example, by introducing an amino group at the C5 position. Subsequent reaction of a 5-aminopyrazole with aldehydes in acidic media can lead to a Pictet-Spengler-type cyclization, forming pyrazolo[3,4-c]isoquinoline derivatives. researchgate.net Another pathway involves the reaction of functionalized pyrazoles with bifunctional reagents. For instance, a 5-aminopyrazole can react with 1,3-dicarbonyl compounds to form pyrazolo[1,5-a]pyrimidines.

Furthermore, the pyrazole ring itself can be formed through cyclization reactions. The most common synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine. mdpi.com More advanced methods include the temperature-controlled electrophilic cyclization of α,β-alkynic hydrazones nih.gov or the metal-catalyzed cyclization of N-propargyl hydrazides, which can divergently yield either lkouniv.ac.inresearchgate.netresearchgate.netoxadiazines or N-acyl pyrazoles depending on the catalyst used (e.g., gold vs. silver). acs.orgacs.org

Catalyst-Mediated Reactions and Coupling Chemistry

Catalyst-mediated cross-coupling reactions are powerful tools for C-C and C-N bond formation, and halogenated derivatives of this compound would be excellent substrates for such transformations.

To engage in coupling chemistry, the compound must first be halogenated (e.g., brominated or iodinated) on either the pyrazole or the phenyl ring. A bromo- or iodo-substituted pyrazole is a versatile building block for various palladium-catalyzed cross-coupling reactions. mdpi.comresearchgate.net

Suzuki-Miyaura Coupling: A halogenated derivative could be coupled with a wide range of aryl or vinyl boronic acids or esters to introduce new carbon substituents. This reaction has been successfully applied to 4-bromo-pyrazoles to synthesize diverse 4-aryl-pyrazole derivatives. rsc.org

Sonogashira Coupling: Coupling with terminal alkynes is possible, providing access to alkynyl-substituted pyrazoles. This has been demonstrated with 4-iodopyrazoles. nih.gov

Heck Coupling: Reaction with alkenes, such as acrolein diethyl acetal, can be used to install alkenyl side chains, as shown with 4-bromo-3-methoxy-1-phenyl-1H-pyrazole. researchgate.net

Buchwald-Hartwig Amination: This reaction would allow for the formation of C-N bonds by coupling a halogenated pyrazole with various amines.

These coupling reactions provide a modular approach to synthesizing a vast library of derivatives from a halogenated precursor of this compound, enabling systematic exploration of its chemical space. rsc.org

Spectroscopic and Advanced Structural Elucidation of 4 3 Methoxyphenyl 1 Methyl 1h Pyrazole

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

2D NMR Techniques for Comprehensive Structural Assignment

Specific 2D NMR data (such as COSY, HSQC, HMBC) for 4-(3-Methoxyphenyl)-1-methyl-1H-pyrazole, which are crucial for the unambiguous assignment of proton and carbon signals, have not been reported in the searched literature. While the synthesis of related compounds has been described, detailed 2D NMR characterization for this particular isomer is absent. mdpi.commdpi.com

Conformational Analysis via NMR

There is no available research detailing the conformational analysis of this compound using Nuclear Magnetic Resonance (NMR) techniques, such as NOESY or ROESY, which would provide insights into the spatial arrangement and preferred conformations of the molecule in solution.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Detailed experimental Infrared (IR) and Raman spectra for this compound, along with the corresponding vibrational band assignments, are not available in the reviewed literature. Such data would be essential for identifying the characteristic functional groups and understanding the vibrational modes of the molecule.

High-Resolution Mass Spectrometry (HRMS) in Structural Confirmation

While mass spectrometry data is available for some pyrazole (B372694) derivatives, specific High-Resolution Mass Spectrometry (HRMS) data for this compound, which would confirm its elemental composition with high accuracy, has not been found in the public scientific record.

X-ray Crystallography and Solid-State Structural Analysis

A crystal structure for this compound determined by X-ray crystallography is not present in the searched databases. nih.govnih.gov Such an analysis would provide definitive information on its solid-state conformation, bond lengths, bond angles, and intermolecular interactions. While crystal structures for other methoxyphenyl-pyrazole isomers and derivatives have been reported, this specific compound remains uncharacterized in the solid state. researchgate.netnih.gov

Computational and Theoretical Chemistry Studies on 4 3 Methoxyphenyl 1 Methyl 1h Pyrazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of quantum chemical calculations, offering a balance between accuracy and computational cost. eurasianjournals.com It is instrumental in predicting the properties of molecules like 4-(3-Methoxyphenyl)-1-methyl-1H-pyrazole by examining their electron density.

Optimized Geometries and Conformational Landscapes

The first step in many computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. For this compound, this involves the rotation around the single bond connecting the pyrazole (B372694) and the methoxyphenyl rings. DFT calculations can map out the potential energy surface as a function of this dihedral angle, revealing the most stable conformers.

Table 1: Illustrative Conformational Analysis Data for a Phenylpyrazole Derivative

| Dihedral Angle (°) | Relative Energy (kcal/mol) |

| 0 | 5.2 |

| 30 | 1.5 |

| 45 | 0.0 |

| 60 | 0.8 |

| 90 | 3.0 |

Note: This table provides example data for a generic phenylpyrazole to illustrate the concept of a conformational landscape. Actual values for this compound would require specific calculations.

Electronic Structure Analysis: HOMO-LUMO Energy Gaps and Molecular Orbitals

The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. openaccesspub.org

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net DFT calculations can accurately predict these orbital energies and visualize their distribution across the molecule. For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxyphenyl ring, while the LUMO may be distributed across the pyrazole ring system.

Table 2: Example Frontier Orbital Energies for a Methoxyphenyl Pyrazole Analog

| Orbital | Energy (eV) |

| HOMO | -6.2 |

| LUMO | -1.5 |

| Energy Gap (ΔE) | 4.7 |

Note: This table contains hypothetical data to demonstrate the concept of HOMO-LUMO energies.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, hyperconjugative interactions, and the nature of chemical bonds within a molecule. nih.gov It provides a localized picture of the electron density in terms of atomic orbitals and lone pairs. For this compound, NBO analysis can reveal important details about the electronic interactions between the pyrazole and methoxyphenyl rings.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While DFT calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations allow for the exploration of its dynamic behavior over time. eurasianjournals.comnih.gov By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model how this compound would behave in a solution or interacting with a biological target.

MD simulations are particularly useful for understanding conformational flexibility, solvent effects, and the binding of a molecule to a receptor. For the target pyrazole derivative, an MD simulation could reveal how the molecule samples different conformations in an aqueous environment and how water molecules interact with its polar groups. Such simulations are crucial in drug design to understand how a ligand might adapt its shape to fit into a protein's binding site. nih.gov

Quantum Chemical Descriptors and Reactivity Predictions

From the electronic structure calculations, a variety of quantum chemical descriptors can be derived to predict the reactivity of this compound. These descriptors provide a quantitative measure of different aspects of a molecule's reactivity.

Key descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons ( (I+A)/2 ).

Chemical Hardness (η): A measure of resistance to charge transfer ( (I-A)/2 ).

Electrophilicity Index (ω): A measure of the energy stabilization when a molecule accepts electrons ( χ²/2η ).

These descriptors can be used to compare the reactivity of different pyrazole derivatives and to predict their behavior in chemical reactions. nih.gov For example, a higher electrophilicity index would suggest that the molecule is a good electrophile.

Table 3: Illustrative Quantum Chemical Descriptors for a Pyrazole Derivative

| Descriptor | Value (eV) |

| Ionization Potential (I) | 6.2 |

| Electron Affinity (A) | 1.5 |

| Electronegativity (χ) | 3.85 |

| Chemical Hardness (η) | 2.35 |

| Electrophilicity Index (ω) | 3.16 |

Note: This table presents example values to illustrate the application of these descriptors.

Quantitative Structure-Activity Relationship (QSAR) Modeling: Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netacs.org By identifying the key molecular features that contribute to a particular activity, QSAR models can be used to predict the activity of new, unsynthesized compounds and to provide mechanistic insights into their mode of action.

For a class of compounds including this compound, a QSAR study would involve calculating a variety of molecular descriptors (e.g., steric, electronic, and hydrophobic properties) for a set of related molecules with known biological activities. Statistical methods are then used to build a model that correlates these descriptors with the observed activity. nih.gov Such models can guide the design of new pyrazole derivatives with improved potency. nih.gov

For instance, a QSAR model might reveal that the presence of a methoxy (B1213986) group at the meta position is beneficial for a particular biological activity, while a different substituent at another position might be detrimental. This information provides a rational basis for the design of new and more effective molecules.

Ligand-Protein Interaction Profiling (Theoretical)

Theoretical ligand-protein interaction profiling, primarily through molecular docking and molecular dynamics (MD) simulations, is a cornerstone of computational drug discovery. These techniques predict the binding orientation and affinity of a ligand within the active site of a protein, offering a detailed view of the intermolecular forces that govern molecular recognition. For pyrazole derivatives, these studies are often directed towards protein kinases, a family of enzymes frequently implicated in diseases such as cancer. mdpi.commdpi.com

Molecular docking studies with pyrazole-based compounds have revealed common interaction patterns. The pyrazole scaffold itself often participates in crucial hydrogen bonding with residues in the hinge region of kinase domains. For instance, the nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors. nih.gov The substituents on the pyrazole core, such as the 3-methoxyphenyl (B12655295) and 1-methyl groups of this compound, play a significant role in defining the compound's binding specificity and affinity. The methoxyphenyl group can engage in hydrophobic interactions within lipophilic pockets of the binding site, while the methoxy group itself may form additional hydrogen bonds. nih.gov

Molecular dynamics simulations further refine the static picture provided by docking, offering insights into the stability of the ligand-protein complex over time. nih.gov These simulations can reveal the flexibility of the ligand and the protein's active site, highlighting key conformational changes that occur upon binding. For pyrazole derivatives, MD simulations have been used to validate the stability of docking poses and to analyze the persistence of critical interactions, such as hydrogen bonds and hydrophobic contacts, throughout the simulation. researchgate.net

Below is a representative data table illustrating the types of interactions and binding energies that might be observed for a pyrazole derivative in a kinase binding site, based on findings for analogous compounds.

| Protein Target | Key Interacting Residues | Type of Interaction | Predicted Binding Affinity (kcal/mol) |

| Cyclin-Dependent Kinase 2 (CDK2) | LEU83, ASN132, ASP145 | Hydrogen Bond, Hydrophobic | -8.5 to -10.5 |

| Receptor Tyrosine Kinase (RET) | ALA807 | Hydrogen Bond | Not specified |

| c-Met Kinase | MET108, LEU107, LYS114 | Hydrogen Bond | Not specified |

This table is illustrative and compiled from data on various pyrazole derivatives targeting different kinases. researchgate.netekb.eg

Pharmacophore Modeling and Ligand Design Principles

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model typically includes features such as hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positive or negative ionizable groups.

For pyrazole-based inhibitors, pharmacophore models often highlight the importance of the pyrazole core as a central scaffold. The aromatic rings, such as the methoxyphenyl group in this compound, are frequently identified as key hydrophobic and aromatic features that contribute to binding. The relative spatial arrangement of these features is critical for optimal interaction with the target protein.

Quantitative Structure-Activity Relationship (QSAR) studies, often coupled with pharmacophore modeling, provide further insights into ligand design principles. 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can generate contour maps that visualize the regions around a molecule where steric bulk, positive or negative electrostatic potential, and hydrophobicity are favorable or unfavorable for activity. mdpi.com For pyrazole derivatives, these studies have underscored the importance of specific substitutions on the pyrazole and phenyl rings to enhance inhibitory potency. mdpi.com

The general pharmacophoric features for pyrazole-based kinase inhibitors, derived from computational studies on related compounds, are summarized in the table below.

| Pharmacophoric Feature | Description | Potential Role of Moieties in this compound |

| Hydrogen Bond Acceptor | Typically a nitrogen atom in the pyrazole ring. | The nitrogen atoms of the pyrazole core. |

| Aromatic Ring | Planar, cyclic, conjugated system. | The 3-methoxyphenyl group. |

| Hydrophobic Group | Non-polar moiety. | The phenyl portion of the methoxyphenyl group and the methyl group. |

These computational and theoretical approaches provide a robust framework for understanding the molecular interactions of this compound and for guiding the design of new, more potent analogs. By elucidating the key features required for protein binding, these in silico methods accelerate the drug discovery process.

Derivatization and Structure Activity Relationship Sar Studies of 4 3 Methoxyphenyl 1 Methyl 1h Pyrazole Analogs: Mechanistic Insights

Design Principles for Pyrazole (B372694) Derivatives and Hybrid Scaffolds

The design of pyrazole-based therapeutic agents is guided by several key principles aimed at optimizing their pharmacological profiles. The pyrazole ring serves as a versatile and stable core that can be strategically functionalized to modulate biological activity. researchgate.netresearchgate.net

Core Principles in Pyrazole Analog Design:

Scaffold Versatility : The pyrazole moiety is a key structural motif in many approved drugs, valued for its metabolic stability and ability to serve as a bioisosteric replacement for other rings. nih.govnih.gov Its nitrogen atoms can act as hydrogen bond acceptors, while the ring itself can engage in various non-covalent interactions. researchgate.net

Physicochemical Properties : A balance between hydrophobic and hydrophilic properties is essential for bioavailability. researchgate.net Hydrophobic groups like phenyl rings can improve membrane permeability, whereas hydrophilic groups such as hydroxyl or amino functions enhance aqueous solubility. researchgate.net Electronic effects also play a significant role; electron-donating groups (e.g., methoxy) increase the ring's electron density, while electron-withdrawing groups (e.g., nitro) decrease it, which can impact binding affinity to target proteins. researchgate.net

Hybridization Strategy : A prominent design strategy involves creating hybrid molecules by combining the pyrazole scaffold with other known pharmacophores. nih.govresearchgate.netacs.org This approach, known as pharmacophore hybridization, aims to develop novel chemical entities with potentially enhanced or dual-action potency by integrating the functionalities of two different bioactive motifs. nih.govacs.org For example, pyrazole has been hybridized with benzimidazole, quinoline, and indolinone scaffolds to create agents with anticancer and anti-inflammatory properties. nih.govnih.govresearchgate.net

The strategic application of these principles allows medicinal chemists to fine-tune the properties of pyrazole derivatives, leading to the development of compounds with improved efficacy and selectivity for a wide range of therapeutic targets. nih.govmdpi.com

Synthetic Strategies for Analogs of 4-(3-Methoxyphenyl)-1-methyl-1H-pyrazole

The synthesis of analogs of this compound relies on established and modern methods for constructing and functionalizing the pyrazole core. The primary challenge lies in achieving regioselective substitution at the C4 and N1 positions.

One of the most fundamental methods for forming the pyrazole ring is the cyclocondensation reaction . This typically involves reacting a 1,3-difunctional compound, such as a 1,3-diketone or an α,β-unsaturated ketone, with a hydrazine (B178648) derivative. nih.govnih.gov To synthesize the specific 1,4-disubstituted pattern of the target compound, precursors that guide this regioselectivity are necessary. For example, the reaction of β-aminoenones with monosubstituted hydrazines can yield pyrazoles with high regioselectivity. nih.gov

Modern synthetic approaches offer greater efficiency and control. These include:

Microwave-assisted synthesis and solvent-free techniques : These methods often accelerate reaction times and improve yields. researchgate.netmdpi.com

Multicomponent reactions : These reactions allow for the construction of complex pyrazole derivatives in a single step from three or more starting materials, enhancing synthetic efficiency. nih.govnih.gov

Cross-coupling reactions : For introducing the aryl moiety at the C4 position, Suzuki or Heck cross-coupling reactions are highly effective. This often involves starting with a halogenated pyrazole precursor (e.g., 4-bromo-1-methyl-1H-pyrazole) and coupling it with an appropriate arylboronic acid or alkene.

A general synthetic pathway to analogs of this compound could involve the initial formation of a 4-substituted pyrazole, followed by N-alkylation to introduce the methyl group. Alternatively, a substituted hydrazine (e.g., methylhydrazine) can be used in the initial cyclization step. nih.gov Modifications to the methoxyphenyl ring are typically achieved by starting with differently substituted benzaldehyde (B42025) or acetophenone (B1666503) derivatives in the initial steps of the synthesis. nih.govnih.gov For instance, reacting various substituted chalcones with hydrazine hydrate (B1144303) is a common route to produce a library of 3,5-diaryl-1H-pyrazoles, which can then be further modified. nih.gov

The table below summarizes key synthetic reactions for pyrazole derivatives.

| Reaction Type | Precursors | Key Features |

| Cyclocondensation | 1,3-Diketones and Hydrazines | A classical and widely used method for forming the pyrazole ring. nih.govnih.gov |

| Reaction with α,β-Unsaturated Ketones | Chalcones and Hydrazines | Leads to the formation of pyrazolines, which can be oxidized to pyrazoles. nih.govresearchgate.net |

| Multicomponent Reactions | Aldehydes, Active Methylene Compounds, Hydrazines | Efficient one-pot synthesis of highly substituted pyrazoles. nih.gov |

| Suzuki Cross-Coupling | Halogenated Pyrazole and Arylboronic Acid | A versatile method for introducing aryl groups at specific positions on the pyrazole ring. |

These strategies provide a robust toolbox for generating a diverse library of analogs of this compound for SAR studies.

Mechanistic SAR Investigations

Influence of Substituent Modification on Molecular Interactions

The biological activity of pyrazole analogs is highly sensitive to the nature and position of substituents, which directly influence their interactions with target macromolecules. Structure-activity relationship (SAR) studies aim to decipher these influences to guide the design of more potent and selective compounds. acs.orgmdpi.com

For analogs of this compound, SAR investigations would focus on modifications at three key positions: the methoxy (B1213986) group on the phenyl ring, other positions on the phenyl ring, and the N1-methyl group of the pyrazole.

Modification of the Phenyl Ring Substituents : The methoxy group at the meta-position of the phenyl ring is a critical feature. Its oxygen atom can act as a hydrogen bond acceptor, and the methyl group can participate in hydrophobic interactions. Moving the methoxy group to the ortho- or para-position would alter the molecule's electronic distribution and spatial arrangement, likely affecting receptor binding. nih.gov Replacing the methoxy group with other functionalities allows for a systematic exploration of electronic and steric effects. researchgate.net

Electron-donating groups (e.g., -OH, -NH2) could enhance hydrogen bonding capabilities. researchgate.net

Electron-withdrawing groups (e.g., -Cl, -Br, -NO2) would alter the electrostatic potential of the ring and could introduce halogen bonding interactions. researchgate.netresearchgate.net

Bulky groups could introduce steric hindrance, which may either prevent binding or, conversely, improve selectivity if the binding pocket can accommodate it. researchgate.net

Modification of the N1-Substituent : The methyl group at the N1 position of the pyrazole ring is important for establishing hydrophobic interactions within a binding pocket. Replacing it with larger alkyl groups (e.g., ethyl, propyl) or with aryl groups would probe the size and nature of this pocket. acs.orgmdpi.com Removing the substituent altogether (N1-H) introduces a hydrogen bond donor, which could fundamentally change the binding mode.

The following table summarizes the expected impact of various substituent modifications on molecular interactions.

| Position of Modification | Type of Substituent | Potential Impact on Molecular Interactions |

| Phenyl Ring | Hydroxyl (-OH) | Introduces hydrogen bond donor/acceptor capacity. researchgate.net |

| Halogen (-Cl, -Br) | Alters lipophilicity and can participate in halogen bonding. researchgate.net | |

| Nitro (-NO2) | Strong electron-withdrawing group, potential H-bond acceptor. researchgate.netresearchgate.net | |

| N1 of Pyrazole | Hydrogen (-H) | Introduces a hydrogen bond donor site. mdpi.com |

| Larger Alkyl Groups | Probes for larger hydrophobic pockets. acs.org | |

| Phenyl Group | Introduces potential for π-π stacking interactions. acs.org |

Systematic variation of these substituents is essential for building a comprehensive SAR model, which can then be used to predict the activity of novel, un-synthesized analogs. mdpi.comresearchgate.net

Conformational Flexibility and Receptor Binding (Theoretical/In Vitro Modeling)

The ability of a molecule to adopt a specific three-dimensional shape, or conformation, is critical for its interaction with a biological target. For this compound, a key element of conformational flexibility is the rotation around the single bond connecting the pyrazole and phenyl rings. This rotation determines the relative orientation of the two aromatic systems, which in turn dictates how the molecule fits into a receptor's binding site.

Theoretical and in vitro modeling are powerful tools for studying this relationship.

In Silico Molecular Docking : This computational technique predicts the preferred binding mode of a ligand within the active site of a receptor. eurasianjournals.comnih.gov By simulating the docking of various conformations of pyrazole analogs, researchers can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. nih.govresearchgate.net Docking studies can reveal that only a narrow range of dihedral angles between the pyrazole and phenyl rings allows for optimal binding, highlighting the importance of conformational restriction. nih.gov

Quantitative Structure-Activity Relationship (3D-QSAR) : Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) correlate the 3D properties of a series of molecules with their biological activity. nih.gov These models can generate contour maps that visualize regions where steric bulk, positive or negative electrostatic potential, or hydrophobic character are favorable or unfavorable for activity, providing a detailed picture of the receptor's binding site requirements. nih.gov

In Vitro Binding Assays : Experimental techniques confirm the predictions from computational models. By measuring the binding affinities (e.g., Ki or IC50 values) of a series of conformationally distinct analogs, a direct link between molecular shape and binding potency can be established. acs.orgrsc.org

Studies have shown that both the ligand and the receptor can exhibit flexibility upon binding. nih.gov The ability of the 4-aryl-pyrazole scaffold to adopt an energetically favorable conformation within the binding site is a crucial determinant of its ultimate biological effect.

Exploration of Binding Site Dynamics via Computational Modeling

While molecular docking provides a static snapshot of ligand-receptor interactions, the reality is a dynamic process where both the ligand and the protein are in constant motion. Molecular dynamics (MD) simulations are a computational method used to explore this dynamic behavior over time, offering deeper insights into the stability and nature of the binding. eurasianjournals.comtandfonline.com

MD simulations of a pyrazole analog docked into its target receptor can reveal:

Stability of the Binding Pose : By tracking the root mean square deviation (RMSD) of the ligand and protein atoms over the simulation time (typically nanoseconds), researchers can assess whether the initial docked pose is stable or if the ligand shifts to an alternative binding mode. nih.govtandfonline.com A stable complex is indicated by minimal fluctuations in RMSD after an initial equilibration period. tandfonline.com

Key Interacting Residues : MD simulations allow for the analysis of interactions, such as hydrogen bonds and hydrophobic contacts, throughout the simulation. This can identify residues that consistently interact with the ligand, highlighting them as critical for binding. nih.govtandfonline.com This is often more accurate than relying solely on the single pose from a docking experiment.

Conformational Changes : These simulations can show how the binding of a ligand induces conformational changes in the receptor's active site, a concept known as "induced fit." nih.gov It also reveals the conformational space explored by the flexible parts of the ligand while it is bound. eurasianjournals.com

Binding Free Energy Calculations : Techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be applied to MD simulation trajectories to calculate the binding free energy of a ligand-protein complex. nih.gov This provides a more quantitative prediction of binding affinity and can help to rank different analogs, corroborating experimental SAR data. nih.gov

By simulating the dynamic interplay between analogs of this compound and their biological target, MD provides a powerful tool to understand the mechanistic basis of their activity and to rationally design next-generation derivatives with improved potency and selectivity. eurasianjournals.comrsc.orgtandfonline.com

Advanced Applications of 4 3 Methoxyphenyl 1 Methyl 1h Pyrazole in Chemical Research Excluding Clinical/therapeutic

Role as Synthetic Intermediates for Complex Organic Molecules

The pyrazole (B372694) scaffold is a highly versatile building block in organic synthesis due to its unique electronic properties and multiple reactive sites. mdpi.com Compounds like 4-(3-Methoxyphenyl)-1-methyl-1H-pyrazole serve as valuable starting materials or intermediates for the construction of more complex, polyfunctional molecules and fused heterocyclic systems. The reactivity of the pyrazole ring, particularly at the C-5 position, allows for further functionalization, such as through palladium-catalyzed direct arylation reactions.

A common strategy to enhance the synthetic utility of pyrazoles is the introduction of a formyl group at the C-4 position via the Vilsmeier-Haack reaction. ajpp.in Although not the title compound, the analogous intermediate 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxaldehyde serves as an excellent example of this principle. nih.gov This pyrazole-4-carboxaldehyde has been used as a key precursor to synthesize a diverse library of conjugated heterocyclic systems through condensation reactions with various nucleophiles. nih.gov This demonstrates how the this compound core, if similarly functionalized, can act as a scaffold for creating intricate molecular architectures.

The table below details the variety of complex molecules that can be generated from a pyrazole-4-carboxaldehyde intermediate, highlighting the synthetic potential of the core structure. nih.gov

| Starting Nucleophile | Resulting Heterocyclic Moiety |

| Semicarbazide | 1,2,4-triazole-3(4H)-one |

| 3-Amino-5-oxo-2-pyrazoline | 1H-pyrazol-5(4H)-one |

| Cyanoacetohydrazide | 1H-pyrazol-4-carbonitrile |

| p-Chloroacetophenone | Pyridine-3-carbonitrile |

| Thiourea | Pyrimidine-5-carbonitrile |

| 1,3-Dicarbonyl Compounds | Quinazolin-5(6H)-one |

| 1,3-Indandione | Indeno[1,2-d]pyrimidin-5-one |

Furthermore, pyrazole derivatives can be transformed into pyrazolyl azides, which are precursors for creating triazole–pyrazole hybrids via copper-catalyzed azide–alkyne cycloaddition (CuAAC), a prominent "click chemistry" reaction. nih.gov This approach allows for the modular construction of complex, nitrogen-rich compounds from simpler pyrazole building blocks. nih.gov

Potential in Materials Science (e.g., non-linear optical properties)

Organic compounds with significant non-linear optical (NLO) properties are crucial for the development of next-generation optoelectronic devices, including applications in photonics and data storage. researchgate.netmdpi.com Pyrazole and its derivatives have attracted considerable attention as promising candidates for NLO materials. researchgate.netwum.edu.pk Their potential stems from the conjugated π-electron system of the heterocyclic ring, which can be readily modified with electron-donating and electron-accepting groups to enhance NLO responses. researchgate.net

The structure of this compound, featuring an electron-donating methoxy (B1213986) group (-OCH₃) attached to a phenyl ring, which is in turn conjugated to the pyrazole core, provides the necessary electronic asymmetry that can lead to significant NLO effects. Quantum mechanical calculations and experimental studies on analogous methoxyphenyl pyrazoline derivatives have confirmed their potential. researchgate.net Key parameters used to quantify NLO properties include the non-linear refractive index (η₂), the non-linear absorption coefficient (β), and the third-order electronic susceptibility (χ⁽³⁾). researchgate.net

The following table summarizes experimentally determined NLO properties for pyrazoline derivatives structurally related to the title compound, showcasing the potential of this chemical class in materials science.

| Compound Name | Non-linear Refractive Index (η₂) (cm²/W) | Non-linear Absorption Coefficient (β) (cm/W) | Third-Order Susceptibility (Reχ³) (esu) |

| 1-Aryl-3-(4-methoxyphenyl)-5-(benzo[d] ajpp.innih.govdioxol-5-yl)-2H-pyrazoline (Derivative 1) | -2.10 x 10⁻¹⁰ | 2.05 x 10⁻⁴ | 4.318 x 10⁻⁸ |

| 1-Aryl-3-(4-methoxyphenyl)-5-(benzo[d] ajpp.innih.govdioxol-5-yl)-2H-pyrazoline (Derivative 2) | -3.88 x 10⁻¹⁰ | 3.20 x 10⁻⁴ | 7.992 x 10⁻⁸ |

| N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylate | ~10⁻⁷ | ~10⁻³ | ~10⁻⁶ |

Data compiled from related pyrazoline studies. researchgate.netresearchgate.net

These values are characteristic of materials with promising NLO activity, suggesting that this compound could be a valuable component in the design of new organic materials for optoelectronics. researchgate.netmdpi.com

Research Tools for Investigating Biological Pathways and Molecular Targets (Mechanistic Focus)

While excluding direct therapeutic applications, the this compound scaffold is highly relevant as a research tool for elucidating biological mechanisms. Small molecules are indispensable for probing the function of proteins and exploring molecular pathways. The methoxyphenyl-pyrazole motif has been widely used to design ligands for various biological targets, and mechanistic insights are often gained through computational methods like molecular docking. nih.govmdpi.com

Molecular docking simulations predict how a ligand binds to the active site of a target protein, providing information on binding affinity (measured as binding energy) and key molecular interactions, such as hydrogen bonds and hydrophobic contacts. ijpbs.com This knowledge is crucial for understanding structure-activity relationships and for the rational design of more potent and selective molecular probes.

Derivatives containing the methoxyphenyl-pyrazole core have been studied as inhibitors for several important protein targets. For example, docking studies have shown that methoxy N-phenylpyrazoline derivatives can bind effectively to the Epidermal Growth Factor Receptor (EGFR), a key protein in cell signaling pathways. nih.gov Similarly, other pyrazole derivatives have been modeled to understand their interaction with enzymes like cyclooxygenase-2 (COX-2) and the protein tubulin, which is essential for cell division. mdpi.comresearchgate.net The methoxy group, in particular, has been shown to enhance binding by forming hydrogen bonds within the active sites of target enzymes. mdpi.com

The table below summarizes results from molecular docking studies on various methoxyphenyl pyrazole analogs, illustrating the utility of this scaffold as a molecular tool to investigate protein-ligand interactions.

| Target Protein | Analogous Compound Structure | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

| Epidermal Growth Factor Receptor (EGFR) | Methoxy N-phenylpyrazoline | -8.4 | Met769 |

| Cyclooxygenase-2 (COX-2) | 1,3-diphenyl-1H-pyrazol-4-yl)-3-(4-methoxyphenyl)prop-2-en-1-one derivative | -11.83 | Arg513, Tyr385, Ser353 |

| Tubulin (Colchicine Site) | (1-(p-tolyl)-1H-pyrazol-4-yl)(3,4,5-trimethoxyphenyl)methanone | -7.52 | Cys241, Leu248, Ala316 |

Data compiled from molecular docking studies of analogous compounds. nih.govmdpi.comresearchgate.net

These studies demonstrate that the this compound framework can be used to design chemical probes to explore the active sites of various enzymes and receptors, thereby helping to unravel complex biological processes at a molecular level.

Agricultural Chemistry Applications as Building Blocks for Agrochemicals

The pyrazole ring is a privileged structure in the field of agricultural chemistry, forming the core of numerous commercially successful fungicides, insecticides, and herbicides. nih.govresearchgate.net Consequently, this compound represents a valuable building block for the synthesis of new agrochemical candidates. nih.gov

In fungicide development, pyrazole-4-carboxamides are a major class of compounds that act as succinate (B1194679) dehydrogenase inhibitors (SDHIs), disrupting the mitochondrial respiration of fungal pathogens. nih.gov Several leading commercial fungicides are based on this scaffold. The synthesis of these complex molecules often relies on the availability of appropriately substituted pyrazole precursors. nih.gov

The pyrazole moiety is also central to several classes of insecticides. For instance, fipronil (B1672679) and other phenylpyrazole insecticides act by blocking GABA-gated chloride channels in insects. researchgate.net In herbicides, substituted 3-phenylpyrazoles have been developed as protoporphyrinogen (B1215707) oxidase (PPO) inhibitors, which interfere with chlorophyll (B73375) biosynthesis in weeds. clockss.org The synthesis of the herbicide Fluazolate, for example, involves the construction of a 1-methyl-3-arylpyrazole intermediate. clockss.org

The table below lists prominent commercial agrochemicals that feature a pyrazole core, underscoring the importance of this heterocycle in crop protection.

| Agrochemical Name | Type | Mode of Action |

| Bixafen | Fungicide | Succinate Dehydrogenase Inhibitor (SDHI) |

| Fluxapyroxad | Fungicide | Succinate Dehydrogenase Inhibitor (SDHI) |

| Penthiopyrad | Fungicide | Succinate Dehydrogenase Inhibitor (SDHI) |

| Fipronil | Insecticide | GABA-gated chloride channel antagonist |

| Pyraflufen-ethyl | Herbicide | Protoporphyrinogen oxidase (PPO) inhibitor |

| Fluazolate | Herbicide | Protoporphyrinogen oxidase (PPO) inhibitor |

Data compiled from agrochemical literature. nih.govnih.govclockss.org

Given the proven success of the pyrazole scaffold, this compound provides a synthetically accessible starting point for creating novel derivatives with potential applications in modern agriculture.

Future Directions and Emerging Research Avenues for 4 3 Methoxyphenyl 1 Methyl 1h Pyrazole

Development of Novel and Sustainable Synthetic Methodologies

Key emerging strategies include:

Microwave-Assisted Synthesis: This technique has been shown to dramatically reduce reaction times and improve yields for various pyrazole (B372694) derivatives. rsc.orgresearchgate.net Applying microwave irradiation to the synthesis of 4-(3-Methoxyphenyl)-1-methyl-1H-pyrazole could offer a more energy-efficient and rapid production route. rsc.org

Ultrasound Irradiation: Sonochemistry provides an alternative energy source that can enhance reaction rates and yields under milder conditions than traditional heating, making it a valuable tool for sustainable synthesis. rsc.org

Catalyst- and Solvent-Free Reactions: The development of protocols that eliminate the need for hazardous organic solvents and expensive metal catalysts is a primary goal of green chemistry. rsc.org Future research could focus on solid-state reactions or using deep eutectic solvents to synthesize the target compound, thereby reducing the environmental impact. ias.ac.in

Multicomponent Reactions (MCRs): One-pot syntheses where multiple reactants are combined to form the final product in a single step offer high atom economy and procedural simplicity. researchgate.net Designing an MCR strategy for this compound could streamline its production significantly. mdpi.com

| Methodology | Potential Advantages for Synthesis | Key Research Focus |

|---|---|---|

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, energy efficiency. rsc.org | Optimization of temperature, pressure, and irradiation time. |

| Ultrasound Irradiation | Enhanced reaction rates under milder conditions. rsc.org | Exploring frequency and power effects on reaction kinetics. |

| Solvent-Free Protocols | Elimination of hazardous solvents, reduced waste. rsc.org | Investigating thermal or mechanochemical activation. researchgate.net |

| Multicomponent Reactions | High atom economy, simplified procedures, reduced purification steps. researchgate.net | Design of a convergent one-pot synthesis pathway. |

Integration of Advanced Spectroscopic and Imaging Techniques for Deeper Characterization

While standard spectroscopic methods such as NMR, IR, and mass spectrometry are fundamental for structural confirmation, future research will likely employ more advanced techniques for a more profound characterization of this compound. mdpi.comnih.gov These methods can provide detailed insights into its three-dimensional structure, electronic properties, and behavior in complex systems.

Advanced NMR Spectroscopy: Two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) can be used for unambiguous assignment of all proton and carbon signals, which is crucial for confirming the precise isomer and for detailed structural analysis. mdpi.com Solid-state NMR could be employed to study the compound's conformation and packing in the crystalline state.

Single-Crystal X-ray Diffraction: Obtaining a crystal structure provides the definitive solid-state conformation and reveals intermolecular interactions such as hydrogen bonding and π-stacking, which are vital for understanding its material properties. nih.govresearchgate.net

Computational Spectroscopy: Combining experimental data with quantum mechanical calculations, such as Density Functional Theory (DFT), can help in assigning vibrational modes in IR and Raman spectra and predicting NMR chemical shifts with high accuracy. nih.govresearchgate.net

Molecular Imaging: A frontier research avenue would involve the development of fluorescently tagged analogs of this compound. This would enable the use of advanced imaging techniques like confocal fluorescence microscopy to visualize the compound's localization and dynamics within biological systems, providing insights into its mechanism of action at a subcellular level.

Application of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. springernature.comnih.gov These computational tools can accelerate the research process by predicting compound properties and generating novel molecular structures with desired characteristics.

For this compound, AI and ML could be applied in several ways:

Quantitative Structure-Activity Relationship (QSAR): ML algorithms, such as artificial neural networks and random forests, can be used to build QSAR models. nih.govrjraap.comresearchgate.net These models can predict the biological activity of derivatives of this compound based on their structural features, guiding the synthesis of more potent and selective analogs. nih.gov

De Novo Drug Design: Generative AI models, trained on vast libraries of chemical structures, can design novel pyrazole derivatives with optimized properties. researchgate.net These models can explore the vast chemical space around the core structure to suggest new molecules with potentially improved efficacy or better pharmacokinetic profiles. acm.org

ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is crucial in drug development. ML models can forecast these properties for this compound and its analogs early in the research process, helping to prioritize candidates with favorable drug-like characteristics. mdpi.com

Exploration of New Mechanistic Pathways in Molecular Interactions

Understanding how this compound interacts with biological targets at a molecular level is key to elucidating its mechanism of action. Future research will likely utilize sophisticated computational and experimental techniques to map these interactions in detail.

Molecular Docking and Simulation: Molecular docking studies can predict the preferred binding orientation of the compound within the active site of a protein target. researchgate.net Following docking, molecular dynamics (MD) simulations can be run to study the stability of the protein-ligand complex over time, revealing key interactions and conformational changes that govern binding affinity. eurasianjournals.comnih.gov

Binding Free Energy Calculations: Methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be used to calculate the binding free energy, providing a quantitative estimate of the affinity between the compound and its target. researchgate.net

Advanced Biophysical Techniques: Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can be used to experimentally measure the binding kinetics and thermodynamics of the interaction between the compound and its target protein, providing crucial data to validate computational models.

| Technique | Information Gained | Application to the Compound |

|---|---|---|

| Molecular Docking | Predicts binding pose and affinity. researchgate.net | Identification of potential biological targets and key interactions. |

| Molecular Dynamics (MD) | Reveals dynamic stability and conformational changes of the complex. nih.gov | Assessing the stability of the compound in a binding pocket. |

| Surface Plasmon Resonance (SPR) | Measures real-time binding kinetics (on/off rates). | Quantifying the binding affinity to a specific target. |

| Isothermal Titration Calorimetry (ITC) | Determines thermodynamic parameters of binding (enthalpy, entropy). | Understanding the driving forces of the molecular interaction. |

Development of Advanced Analytical Techniques for Detection and Quantification in Research Contexts

As research into this compound progresses, the need for highly sensitive and selective analytical methods for its detection and quantification in various matrices (e.g., biological fluids, environmental samples) will become critical.

Future work in this area could focus on:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for trace-level quantification of small molecules in complex mixtures. Developing a validated LC-MS/MS method would allow for precise measurement of the compound in pharmacokinetic or metabolic studies.

Advanced Sample Preparation: To enhance sensitivity, novel sample preparation techniques could be developed. This includes methods like dispersive micro-solid phase extraction (d-μ-SPE), which uses advanced sorbent materials to isolate and preconcentrate the analyte from the sample matrix before analysis. analchemres.org

Development of Molecular Sensors: An innovative research direction would be the design of chemosensors based on the pyrazole scaffold. Pyrazole derivatives with conjugation properties can exhibit unique photophysical characteristics, making them candidates for developing fluorescent or colorimetric sensors for detecting specific ions or molecules. mdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.